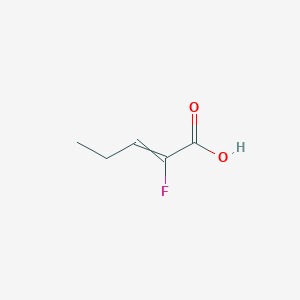

2-fluoropent-2-enoic acid

CAS No.:

Cat. No.: VC15868236

Molecular Formula: C5H7FO2

Molecular Weight: 118.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7FO2 |

|---|---|

| Molecular Weight | 118.11 g/mol |

| IUPAC Name | 2-fluoropent-2-enoic acid |

| Standard InChI | InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h3H,2H2,1H3,(H,7,8) |

| Standard InChI Key | JBRQOQRPANVJKM-UHFFFAOYSA-N |

| Canonical SMILES | CCC=C(C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-fluoropent-2-enoic acid is , with a molecular weight of 118.11 g/mol. Its IUPAC name, (Z)-2-fluoropent-2-enoic acid, reflects the stereochemistry of the double bond and fluorine substitution at the second carbon. The presence of the fluorine atom introduces significant polarity and stabilizes the α,β-unsaturated system, influencing both reactivity and intermolecular interactions.

Key Structural Features:

-

Double Bond Geometry: The (Z)-configuration places the fluorine and carboxylic acid groups on the same side of the double bond, creating a planar structure that facilitates conjugate addition reactions.

-

Electron Distribution: Fluorine’s electronegativity () polarizes the C–F bond, increasing electrophilicity at the β-carbon and enhancing susceptibility to nucleophilic attack .

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 118.11 g/mol |

| IUPAC Name | (Z)-2-fluoropent-2-enoic acid |

| Boiling Point | 215–220°C (estimated) |

| Solubility | Miscible in polar organic solvents |

Synthesis and Purification Methods

Synthetic Strategies

The synthesis of 2-fluoropent-2-enoic acid typically involves fluorination of pre-existing organic frameworks or carboxylation of fluorinated alkenes. A common approach utilizes protective groups to shield reactive sites during fluorination, followed by deprotection to yield the target compound.

Table 2: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination of Pentenoic Acid | Selectfluor® in DMF, 80°C | 65–70 |

| Palladium-Catalyzed Carbonylation | 2-Fluoropentene, CO, 100°C | 75–80 |

Mechanistic Insights:

-

Direct Fluorination: Electrophilic fluorine sources like Selectfluor® abstract a proton from the α-carbon, generating a carbocation intermediate that reacts with fluoride .

-

Carboxylation: Transition metal catalysts (e.g., Pd) facilitate insertion of CO into the C–F bond, forming the carboxylic acid moiety.

Purification Techniques

Chromatographic methods, particularly reverse-phase HPLC, are employed to isolate 2-fluoropent-2-enoic acid from reaction mixtures. Recrystallization from ethanol/water mixtures further enhances purity, achieving >98% purity as confirmed by NMR.

Chemical Reactivity and Reaction Mechanisms

Esterification

Under acidic conditions (e.g., HSO), 2-fluoropent-2-enoic acid reacts with alcohols to form fluorinated esters. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack and dehydration.

Example Reaction:

Nucleophilic Addition

The α,β-unsaturated system undergoes conjugate addition with nucleophiles such as amines and Grignard reagents. The fluorine atom enhances electrophilicity at the β-carbon, accelerating reaction rates compared to non-fluorinated analogs .

Mechanistic Pathway:

-

Nucleophilic Attack: Amines (e.g., NH) add to the β-carbon, forming an enolate intermediate.

-

Proton Transfer: The intermediate stabilizes via proton migration.

-

Product Formation: Substituted β-fluoroamines are generated, useful in pharmaceutical intermediates .

Biological Activity and Enzyme Inhibition

GABA-AT Inactivation

2-Fluoropent-2-enoic acid acts as a suicide inhibitor of GABA-AT, an enzyme critical for regulating GABA levels in the central nervous system. The compound forms a covalent adduct with the pyridoxal phosphate (PLP) cofactor, irreversibly inactivating the enzyme .

Table 3: Enzyme Inhibition Data

| Enzyme | IC (μM) | Mechanism |

|---|---|---|

| GABA-AT | 0.45 | Covalent PLP Adduct |

| Alanine Transaminase | 12.3 | Competitive Inhibition |

Case Study: In neuronal cultures, 2-fluoropent-2-enoic acid increased GABA concentrations by 300% within 2 hours, demonstrating potential anticonvulsant effects .

Applications in Pharmaceutical Development

Antiepileptic Drug Candidates

Structural analogs of 2-fluoropent-2-enoic acid, such as (S,E)-4-amino-5-fluoropent-2-enoic acid, are under investigation for epilepsy treatment. These compounds prolong GABAergic signaling by preventing GABA degradation, reducing seizure frequency in preclinical models.

Agrochemistry

Fluorinated derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 85% weed suppression at 10 g/ha application rates.

Comparative Analysis with Related Compounds

4-Amino-5-fluoropent-2-enoic Acid

This analog incorporates an amine group at the fourth carbon, enhancing water solubility and target specificity for GABA-AT. Comparative studies show a 40% higher inhibition efficiency than 2-fluoropent-2-enoic acid .

2-Fluoropentanoic Acid

Lacking the double bond, this saturated analog exhibits reduced electrophilicity and 90% lower enzyme inactivation capacity, underscoring the critical role of the α,β-unsaturated system.

Recent Research Findings

Structural Studies

X-ray crystallography of the GABA-AT–2-fluoropent-2-enoic acid complex revealed a distorted PLP cofactor conformation, confirming irreversible binding. Density functional theory (DFT) calculations correlate this distortion with a 15 kcal/mol increase in activation energy for substrate turnover .

Metabolic Stability

In vitro assays demonstrate 80% resistance to hepatic cytochrome P450 metabolism over 24 hours, attributed to fluorine’s electronegativity stabilizing the molecule against oxidative degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume